molecular formula C18H18FN3O4 B6558512 3-fluoro-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide CAS No. 1040659-59-3

3-fluoro-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide

Cat. No.: B6558512
CAS No.: 1040659-59-3
M. Wt: 359.4 g/mol
InChI Key: AAZVAYSBOWWZIL-UHFFFAOYSA-N
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Description

This compound features a pyrido[1,2-a]pyrazin-2-yl core substituted with a methoxy group at position 7 and a 1,8-dioxo moiety. The ethyl linker connects the core to a 3-fluorobenzamide group. The fluorine atom at the benzamide meta-position likely enhances metabolic stability and binding specificity, while the methoxy group may influence electronic and steric properties of the pyrido-pyrazinone system .

Properties

IUPAC Name

3-fluoro-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c1-26-16-11-22-8-7-21(18(25)14(22)10-15(16)23)6-5-20-17(24)12-3-2-4-13(19)9-12/h2-4,9-11H,5-8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZVAYSBOWWZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

Compound Name R1 (Position 7) R2 (Amide Group) Molecular Formula Molecular Weight Key Features
3-fluoro-N-(2-{7-methoxy-1,8-dioxo...ethyl)benzamide (Target Compound) Methoxy (-OCH₃) 3-Fluorobenzamide C₁₉H₁₇FN₃O₄* ~393.36† Enhanced polarity from methoxy; fluorobenzamide may improve target affinity.
N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo...ethyl)cyclohexanecarboxamide (BK13252) 4-Fluorobenzyloxy (-OCH₂C₆H₄F) Cyclohexanecarboxamide C₂₄H₂₈FN₃O₄ 441.50 Increased lipophilicity due to cyclohexane; fluorobenzyloxy may alter binding.
5-bromo-N-(2-{7-methoxy-1,8-dioxo...ethyl)furan-2-carboxamide (BI99831) Methoxy (-OCH₃) 5-Bromofuran-2-carboxamide C₁₆H₁₆BrN₃O₅ 410.22 Bromine adds steric bulk; furan ring may reduce metabolic stability.
N-(2-{7-ethoxy-1,8-dioxo...ethyl)-2-fluorobenzamide Ethoxy (-OCH₂CH₃) 2-Fluorobenzamide C₁₉H₁₉FN₃O₄ ~396.38† Ethoxy increases hydrophobicity; ortho-fluorine may affect conformational flexibility.

*Assumed formula based on structural similarity; †Calculated weight due to lack of explicit data.

Key Comparative Insights

  • Substituent Effects on Lipophilicity: BK13252’s cyclohexanecarboxamide and fluorobenzyloxy groups increase logP compared to the target compound’s benzamide and methoxy .
  • Electronic and Steric Modifications :
    • Ethoxy in the compound may enhance membrane permeability over methoxy but reduce solubility .
    • The 3-fluorine in the target compound’s benzamide versus 2-fluorine in ’s analogue could lead to divergent binding modes due to positional electronic effects.
  • Synthetic Accessibility: BK13252 and BI99831 are commercially available (priced at $8–$11/g), suggesting scalable synthesis routes . No direct data exists for the target compound, but its structural simplicity implies feasible synthesis via amide coupling and pyrido-pyrazinone ring formation.

Research Findings and Implications

While specific biological data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • Target Selectivity : The 3-fluorobenzamide group may confer selectivity toward enzymes or receptors sensitive to halogenated aromatics (e.g., kinase inhibitors) .
  • Pharmacokinetic Trade-offs : BK13252’s higher molecular weight (441.50) may limit blood-brain barrier penetration, whereas the target compound’s lower weight (~393.36) could improve bioavailability.

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